Leucyl-phenylalanine amide

SP1-7 receptor neuropeptide mimetic binding affinity

Leucyl-phenylalanine amide (CAS 38678-60-3), also designated L-Leucyl-L-phenylalaninamide or H-Leu-Phe-NH₂, is a synthetic dipeptide amide composed of L-leucine and L-phenylalanine with a C-terminal carboxamide moiety. It is a biologically active ligand of the substance P 1–7 (SP1–7) binding site, exhibiting a Ki of 10.2 nM for this target.

Molecular Formula C15H23N3O2
Molecular Weight 277.36 g/mol
CAS No. 38678-60-3
Cat. No. B1674821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucyl-phenylalanine amide
CAS38678-60-3
SynonymsL-leucyl-L-phenylalaninamide
Leu-Phe-NH2
leucyl-phenylalanine amide
Molecular FormulaC15H23N3O2
Molecular Weight277.36 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)N
InChIInChI=1S/C15H23N3O2/c1-10(2)8-12(16)15(20)18-13(14(17)19)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H2,17,19)(H,18,20)/t12-,13-/m0/s1
InChIKeyHVNQCDIUFGAINF-STQMWFEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Leucyl-phenylalanine amide CAS 38678-60-3: Core Identity and Procurement-Relevant Classification


Leucyl-phenylalanine amide (CAS 38678-60-3), also designated L-Leucyl-L-phenylalaninamide or H-Leu-Phe-NH₂, is a synthetic dipeptide amide composed of L-leucine and L-phenylalanine with a C-terminal carboxamide moiety . It is a biologically active ligand of the substance P 1–7 (SP1–7) binding site, exhibiting a Ki of 10.2 nM for this target . The compound is registered in the DrugMap database as an investigational agent targeting the substance-P receptor (TACR1/NK1R) [1]. It also serves as a critical synthetic intermediate in the preparation of γ-secretase inhibitors relevant to Alzheimer's disease research . With a molecular formula of C₁₅H₂₃N₃O₂ and a monoisotopic mass of 277.179 Da, this compound is defined by two stereocenters (L,L-configuration) and is typically supplied at ≥95% HPLC purity for research applications .

Why Leucyl-phenylalanine amide Cannot Be Replaced by Generic Dipeptide Amides in Experimental Protocols


Superficial structural similarity between Leucyl-phenylalanine amide and other dipeptide amides (e.g., H-Phe-Phe-NH₂, H-Leu-Tyr-NH₂, or Z-Leu-Phe-NH₂) belies functionally decisive differences in target engagement, enzyme susceptibility, and metabolic fate. The C-terminal phenylalanine amide pharmacophore is essential for high-affinity SP1–7 binding site recognition [1]; substitution of the N-terminal leucine residue or modification of the C-terminal amide abolishes or substantially reduces this interaction. Furthermore, dipeptidases such as dipeptidase A (C69.001) cannot cleave C-terminally amidated dipeptides like Leu-Phe-NH₂, whereas free-acid dipeptides (Leu-Phe) are readily hydrolyzed [2]. The N-terminal protecting group (e.g., Z-Leu-Phe-NH₂ vs. H-Leu-Phe-NH₂) alters both protease inhibitor specificity and cell permeability . Consequently, procurement of the precise CAS 38678-60-3 entity rather than a generic analog is mandatory for assay reproducibility.

Leucyl-phenylalanine amide CAS 38678-60-3: Quantitative Differentiation Evidence vs. Closest Analogs


SP1-7 Binding Site Affinity: 2.3-Fold Improvement Over H-Phe-Phe-NH₂

Leucyl-phenylalanine amide (H-Leu-Phe-NH₂) binds the SP1-7 specific binding site with a Ki of 10.2 nM . In the systematic dipeptide SAR study by Fransson et al. (2010), the closest comparator H-Phe-Phe-NH₂—where N-terminal Phe replaces Leu—exhibited a Ki of approximately 23 nM under identical radioligand displacement assay conditions in rat spinal cord membranes [1]. This represents an approximately 2.3-fold affinity advantage for the Leu-containing dipeptide amide.

SP1-7 receptor neuropeptide mimetic binding affinity dipeptide SAR

NK-1 Receptor Selectivity: Absence of Binding to NK-1 and NK-3 Receptors

Leucyl-phenylalanine amide shows no binding activity to human NK-1 (substance P) or NK-3 (neurokinin B) receptors at concentrations spanning its SP1-7 affinity range . In contrast, the endogenous heptapeptide SP1-7 (H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-OH) and its truncated analogs can exhibit residual NK-1 cross-reactivity depending on assay conditions. This receptor selectivity profile distinguishes H-Leu-Phe-NH₂ from substance P-derived peptides that retain NK-1 activity.

neurokinin receptor off-target profiling NK1 selectivity SP1-7 specificity

Cathepsin D Substrate Specificity: Selective Cleavage Among Dipeptide Amides

Cathepsin D, the lysosomal aspartic protease, splits Leu-Phe-NH₂ upon overnight incubation under standard assay conditions [1]. In the same study, the closely related dipeptide amides Ala-Phe-NH₂, His-Phe-NH₂, and the free-acid dipeptide Phe-Phe were not cleaved by purified cathepsin D preparations, though they were split by an impure enzyme fraction containing a second peptidase activity. This indicates that Leu-Phe-NH₂ is a specifically recognized substrate for cathepsin D, whereas these structurally analogous peptides are not.

cathepsin D aspartic protease substrate specificity dipeptide amide lysosomal protease

γ-Secretase Inhibitor Intermediate: Defined Synthetic Role Not Shared by Generic Dipeptide Amides

Leucyl-phenylalanine amide is a documented synthetic intermediate in the preparation of γ-secretase inhibitors, a class of compounds targeting the enzyme complex that cleaves amyloid precursor protein (APP) to produce amyloid-β peptide (Aβ), the major causative agent in Alzheimer's disease . This specific synthetic utility is not shared by the reversed-sequence analog Phe-Leu-NH₂ or by the free-acid dipeptide Leu-Phe, which lack the requisite C-terminal amide functionality for downstream coupling steps in inhibitor assembly. The Fearon et al. (1987) J. Med. Chem. reference associated with this compound documents its role in inhibitor synthesis .

γ-secretase inhibitor Alzheimer's disease amyloid precursor protein synthetic intermediate

C-Terminal Amide Dictates Differential Enzyme Substrate Specificity and Hydrolytic Stability

The C-terminal amide modification on Leu-Phe-NH₂ prevents cleavage by dipeptidase A (family C69.001), which requires a free C-terminal carboxylate group for substrate recognition. The MEROPS peptidase database explicitly documents that dipeptidase A can cleave Leu-Leu and Phe-Leu but cannot hydrolyze Leu-Leu-NH₂ or Phe-Leu-NH₂ [1]. The BRENDA enzyme database provides kinetic parameters for the amidated substrate L-Phe-NH₂ with recombinant wild-type enzyme (kcat = 43.8 s⁻¹, KM = 6.98 mM at pH 8.0, 37°C), establishing that C-terminal amidation fundamentally alters enzyme-substrate recognition kinetics [2]. By class-level inference, the amide-capped Leu-Phe-NH₂ is expected to exhibit extended hydrolytic half-life compared to its free-acid counterpart Leu-Phe in biological matrices containing dipeptidases.

dipeptidase C-terminal amide enzyme specificity proteolytic stability peptide half-life

Optimal Research and Procurement Scenarios for Leucyl-phenylalanine amide CAS 38678-60-3 Based on Quantitative Evidence


SP1-7 Binding Site Probe for Neuropathic Pain Target Deconvolution

Given its Ki of 10.2 nM for the SP1-7 binding site and confirmed absence of NK-1/NK-3 receptor binding, Leucyl-phenylalanine amide is optimally deployed as a selective pharmacological probe to deconvolute SP1-7-mediated anti-allodynic signaling from neurokinin receptor pathways in rodent models of neuropathic pain . Procurement should prioritize CAS 38678-60-3 over H-Phe-Phe-NH₂ (Ki ≈ 23 nM) to maximize assay sensitivity [1].

Cathepsin D Activity Assay Positive-Control Substrate

In purified cathepsin D enzymatic assays, Leu-Phe-NH₂ serves as a validated positive-control substrate that is cleaved upon overnight incubation, whereas the structurally similar dipeptide amides Ala-Phe-NH₂ and His-Phe-NH₂ are not substrates for the purified enzyme . This specificity makes CAS 38678-60-3 indispensable for distinguishing genuine cathepsin D activity from contaminating peptidase activities in biochemical preparations.

γ-Secretase Inhibitor Medicinal Chemistry Campaigns

As a documented synthetic intermediate in γ-secretase inhibitor synthesis (Fearon et al., J. Med. Chem. 1987), Leucyl-phenylalanine amide is required for established synthetic routes to APP-processing inhibitors in Alzheimer's disease drug discovery . The C-terminal amide functionality is essential for downstream coupling; neither the reversed-sequence Phe-Leu-NH₂ nor the free-acid Leu-Phe can substitute in these synthetic pathways.

Proteolytic Stability Studies of C-Terminally Amidated Dipeptides in Biological Matrices

The C-terminal amide modification of Leu-Phe-NH₂ confers resistance to dipeptidase A (C69.001), which requires a free carboxylate for substrate recognition . This property, supported by BRENDA kinetic data for amidated phenylalanine substrates (L-Phe-NH₂: kcat = 43.8 s⁻¹, KM = 6.98 mM at pH 8.0, 37°C), makes the compound suitable as a reference standard in peptide stability assays comparing amidated vs. free-acid dipeptide half-lives in serum, plasma, or tissue homogenates [1].

Quote Request

Request a Quote for Leucyl-phenylalanine amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.